1-Boc-3-(3-bromo-1-pyrazolyl)piperidine

Catalog No.
S15948304
CAS No.
M.F
C13H20BrN3O2
M. Wt
330.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Boc-3-(3-bromo-1-pyrazolyl)piperidine

Product Name

1-Boc-3-(3-bromo-1-pyrazolyl)piperidine

IUPAC Name

tert-butyl 3-(3-bromopyrazol-1-yl)piperidine-1-carboxylate

Molecular Formula

C13H20BrN3O2

Molecular Weight

330.22 g/mol

InChI

InChI=1S/C13H20BrN3O2/c1-13(2,3)19-12(18)16-7-4-5-10(9-16)17-8-6-11(14)15-17/h6,8,10H,4-5,7,9H2,1-3H3

InChI Key

VFYFTZCRJOWCPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N2C=CC(=N2)Br

1-Boc-3-(3-bromo-1-pyrazolyl)piperidine is a chemical compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring. This compound features a 3-bromo-1-pyrazolyl substituent at the 3-position of the piperidine ring, contributing to its unique chemical properties. Its molecular formula is C12_{12}H15_{15}BrN2_{2}O, with a molecular weight of approximately 330.22 g/mol. The structure allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry and drug development.

  • Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
  • Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or the pyrazole ring.
  • Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Compounds similar to 1-Boc-3-(3-bromo-1-pyrazolyl)piperidine, particularly those containing pyrazole moieties, exhibit a wide range of biological activities. They have been studied for potential pharmacological effects, including anti-inflammatory and anticancer properties. The structural features allow them to modulate enzyme activity and receptor interactions effectively. For instance, some studies have shown that pyrazole derivatives can inhibit key signaling pathways associated with cancer cell proliferation .

The synthesis of 1-Boc-3-(3-bromo-1-pyrazolyl)piperidine typically involves several key steps:

  • Formation of the Piperidine Ring: Starting from piperidine or its derivatives, the nitrogen atom is protected using a Boc group.
  • Bromination: The introduction of the bromine atom at the appropriate position on the pyrazole ring is achieved through bromination reactions using agents like N-bromosuccinimide.
  • Final Assembly: The final compound is obtained through coupling reactions that incorporate the pyrazole moiety into the piperidine framework .

1-Boc-3-(3-bromo-1-pyrazolyl)piperidine has numerous applications across various fields:

  • Medicinal Chemistry: It serves as a potential lead compound for developing new pharmaceuticals targeting various diseases.
  • Biological Research: The compound can be utilized in studies involving enzyme inhibition and receptor interaction assays.
  • Chemical Synthesis: It acts as an intermediate in synthesizing more complex organic compounds .

Studies on 1-Boc-3-(3-bromo-1-pyrazolyl)piperidine have highlighted its interactions with various molecular targets. The presence of the pyrazole ring allows it to engage effectively with enzymes and receptors, influencing their activity. Once the Boc protecting group is removed, the resulting free amine can further interact with biological targets, enhancing its potential therapeutic effects .

Several compounds share structural similarities with 1-Boc-3-(3-bromo-1-pyrazolyl)piperidine, each exhibiting unique properties. Below is a comparison highlighting their distinct features:

Compound NameStructural FeatureUnique Aspect
1-Boc-4-(5-chloro-1-pyrazolyl)methylpiperidineChlorine instead of bromineDifferent reactivity due to halogen substitution
1-Boc-4-(5-methyl-1-pyrazolyl)methylpiperidineMethyl group instead of bromineAlters electronic properties and sterics
1-Boc-4-(5-phenyl-1-pyrazolyl)methylpiperidinePhenyl substituent instead of brominePotential for different biological interactions
1-Boc-4-(4-amino-1H-pyrazol-1-yl)piperidineAmino group additionIncreased hydrogen bonding potential
1-Boc-4-(4-Iodo-1H-pyrazol-1-yl)piperidineIodine instead of bromineInfluences reactivity and interaction patterns

The uniqueness of 1-Boc-3-(3-bromo-1-pyrazolyl)piperidine lies in its specific bromine substituent, which significantly influences its reactivity and interactions with biological targets compared to other similar compounds.

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Exact Mass

329.07389 g/mol

Monoisotopic Mass

329.07389 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-15-2024

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